molecular formula C14H10ClFO2 B6403295 3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid CAS No. 1261932-89-1

3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid

Cat. No.: B6403295
CAS No.: 1261932-89-1
M. Wt: 264.68 g/mol
InChI Key: OXPYBRXZPLPVBG-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro and a methyl group on the phenyl ring, as well as a fluorine atom on the benzoic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylphenylboronic acid with 4-fluorobenzoic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro and fluorine atoms on the aromatic rings can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic media.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chloro or fluorine atoms.

    Oxidation and Reduction Reactions: Products include quinones or hydroquinones, depending on the reaction conditions.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents on the aromatic rings enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid
  • 4-Fluorobenzoic acid
  • 3-Chloro-4-methylbenzoic acid
  • 4-Fluoro-3-methylbenzoic acid

Uniqueness

3-(3-Chloro-4-methylphenyl)-4-fluorobenzoic acid is unique due to the presence of both chloro and fluorine substituents on the aromatic rings, which impart distinct chemical and biological properties. These substituents enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-3-9(7-12(8)15)11-6-10(14(17)18)4-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPYBRXZPLPVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690298
Record name 3'-Chloro-6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-89-1
Record name 3'-Chloro-6-fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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